molecular formula C16H12O3 B12974059 2-(1-Hydroxyethyl)anthracene-9,10-dione

2-(1-Hydroxyethyl)anthracene-9,10-dione

Cat. No.: B12974059
M. Wt: 252.26 g/mol
InChI Key: CVVMLKCFZSJYLZ-UHFFFAOYSA-N
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Description

Significance of the Anthracene-9,10-dione Core in Chemical Research

The anthracene-9,10-dione, commonly known as anthraquinone (B42736), is a polycyclic aromatic hydrocarbon with a distinctive tricyclic structure containing a central quinone ring. wikipedia.org This core is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry and materials science. Its rigid and planar structure allows for effective intercalation with DNA, a property that has been extensively exploited in the development of anticancer agents. mdpi.com Furthermore, the redox activity of the quinone moiety is central to its biological activity and its use in various industrial processes, such as in the production of hydrogen peroxide. wikipedia.org The inherent stability of the anthraquinone core, coupled with its capacity for diverse functionalization, makes it a versatile building block for the synthesis of a wide range of derivatives with tailored properties.

Overview of Substitution Patterns and Their Influence on Chemical Behavior

The chemical and biological properties of anthracene-9,10-dione can be dramatically altered by the introduction of various substituents at different positions on its aromatic rings. The nature, number, and position of these substituents dictate the molecule's electronic properties, solubility, and steric profile, which in turn influence its reactivity and biological interactions.

For instance, the introduction of hydroxyl (-OH) groups can significantly impact the antioxidant properties and are often crucial for the biological activity of many natural and synthetic anthraquinones. researchgate.net Amino (-NH2) and substituted amino groups are also common modifications that can enhance DNA binding affinity and cytotoxicity, as seen in the anticancer drug mitoxantrone. mdpi.comnih.gov The position of these substituents is critical; for example, studies have shown that the cytotoxic potencies of amido-substituted anthraquinones are markedly influenced by their ring position.

Research Context of 2-(1-Hydroxyethyl)anthracene-9,10-dione within Anthraquinone Chemistry

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural features place it within the important class of hydroxyalkyl-substituted anthraquinones. These compounds are often investigated for their potential pharmacological activities, particularly as anticancer agents. The presence of the hydroxyl group in the side chain offers a potential site for further chemical modification, such as esterification, to create prodrugs with altered solubility or targeting capabilities.

The likely synthetic precursor to this compound, 2-acetylanthracene-9,10-dione, is a known derivative. The conversion of the acetyl group to a 1-hydroxyethyl group via reduction is a standard chemical transformation. Therefore, this compound can be considered a readily accessible derivative for screening in various biological assays.

The research context for this compound is therefore primarily in the exploration of structure-activity relationships (SAR) within the anthraquinone family. By synthesizing and evaluating a range of derivatives with different substitution patterns, including variations in the alkyl and hydroxyl functionalities, researchers aim to develop novel compounds with enhanced efficacy and selectivity for therapeutic applications. The study of compounds like this compound contributes to a deeper understanding of how subtle structural modifications can fine-tune the biological activity of the anthraquinone scaffold.

Physicochemical Properties

Detailed experimental data for this compound is scarce in the literature. However, we can compile the computed properties of its likely precursor, 2-acetylanthracene-9,10-dione, to provide some context.

Table 1: Computed Physicochemical Properties of 2-Acetylanthracene-9,10-dione

PropertyValueSource
Molecular FormulaC16H10O3PubChem nih.gov
Molecular Weight250.25 g/mol PubChem nih.gov
XLogP32.6PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov
Exact Mass250.062994 g/mol PubChem nih.gov
Monoisotopic Mass250.062994 g/mol PubChem nih.gov
Topological Polar Surface Area51.2 ŲPubChem nih.gov
Heavy Atom Count19PubChem nih.gov
Complexity426PubChem nih.gov

Note: These are computationally predicted values and may differ from experimental results.

Detailed Research Findings

Table 2: Cytotoxicity of Selected Anthraquinone Derivatives

CompoundCell LineIC50 (µM)Source
XanthopurpurinMDA-MB-231 (Breast Cancer)14.65 ± 1.45 nih.gov
Lucidin-ω-methyl etherMDA-MB-231 (Breast Cancer)13.03 ± 0.33 nih.gov
1,4-bis-{[2-[(2-hydroxyethyl)amino]ethyl]amino}-6,7-dichloroanthraquinoneBOT-2 (Breast Cancer)More active than Mitoxantrone nih.gov
1,4-bis-{[2-(aminoethyl)amino]}-5,8-dihydroxyanthraquinoneBOT-2 (Breast Cancer)More active than Mitoxantrone nih.gov
ChrysazinCaco-2 (Colon Cancer)15 µg/mL mdpi.com
CatenarinCaco-2 (Colon Cancer)27.29 µg/mL mdpi.com
RheinCaco-2 (Colon Cancer)49.55 µg/mL mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

2-(1-hydroxyethyl)anthracene-9,10-dione

InChI

InChI=1S/C16H12O3/c1-9(17)10-6-7-13-14(8-10)16(19)12-5-3-2-4-11(12)15(13)18/h2-9,17H,1H3

InChI Key

CVVMLKCFZSJYLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Synthetic Methodologies for 2 1 Hydroxyethyl Anthracene 9,10 Dione and Analogous Anthraquinone Derivatives

Strategies for Anthraquinone (B42736) Core Functionalization

The functionalization of the anthraquinone scaffold is essential for tuning its chemical and physical properties. Key methods include palladium-catalyzed cross-coupling, nucleophilic substitution, and cycloaddition reactions to build the core itself.

Palladium-Catalyzed Cross-Coupling Reactions for Anthraquinone Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and their application in modifying the anthraquinone core is significant. nih.gov These reactions typically follow a common mechanistic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org This family of reactions includes several named variants, each utilizing a different organometallic nucleophile to couple with an aryl or vinyl halide (or triflate) substrate. libretexts.org The versatility of these methods allows for the introduction of a wide array of functional groups onto the anthraquinone framework, which is crucial for developing new materials and biologically active molecules. nih.govnih.gov

The successful application of these methodologies has been demonstrated in the synthesis of various agrochemicals and pharmaceuticals, highlighting their robustness and scalability. nih.gov The ability to create conjugated systems, such as biaryls or styrenes, makes reactions like the Suzuki-Miyaura coupling particularly valuable. libretexts.org

Table 1: Overview of Major Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Nucleophile (Organometallic Reagent) Substrate Bond Formed
Suzuki-Miyaura Organoboron (Boronic acid/ester) Aryl/Vinyl Halide/Triflate C-C
Heck Alkene Aryl/Vinyl Halide/Triflate C-C
Sonogashira Terminal Alkyne Aryl/Vinyl Halide/Triflate C-C
Stille Organotin (Stannane) Aryl/Vinyl Halide/Triflate C-C
Negishi Organozinc Aryl/Vinyl Halide/Triflate C-C
Buchwald-Hartwig Amine Aryl Halide/Triflate C-N

Nucleophilic Substitution Approaches for Substituted Anthracene-9,10-diones

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for functionalizing the anthraquinone ring, particularly when activating groups are present. colab.ws In some instances, anthraquinones can undergo direct SNAr reactions under mild conditions. colab.ws Research has shown that aminoanthraquinone derivatives can be effectively synthesized via nucleophilic substitution. For example, the treatment of 1,4-dimethoxyanthracene-9,10-dione with butylamine (B146782) in the presence of a catalyst like PhI(OAc)₂ can yield a variety of mono- and di-substituted products. mdpi.com The selectivity of these reactions can be influenced by temperature; higher temperatures have been shown to favor the formation of diaminosubstituted products. mdpi.com

A study on the amination of 1,4-dimethoxyanthraquinone (B1194249) demonstrated the following outcomes:

At room temperature, a mixture of 2-(butylamino)-4-methoxyanthracene-9,10-dione and 2,3-(dibutylamino)anthracene-9,10-dione was obtained in low yields. mdpi.com

At 80 °C, a mixture of 1-(butylamino)-4-methoxyanthacene-9,10-dione and 1,4-(dibutylamino)anthracene-9,10-dione was produced in a combined yield of 83%. mdpi.com

These findings illustrate how reaction conditions can be tuned to control the position and degree of substitution on the anthraquinone core.

Diels-Alder and Annulation Reactions in Anthraquinone Synthesis

The construction of the fundamental anthraquinone framework often relies on cycloaddition and annulation strategies. nih.gov The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a classic and widely used method. mdpi.com This approach typically involves the reaction of a substituted naphthoquinone with a diene, followed by an oxidation or aromatization step to yield the tricyclic anthraquinone system. mdpi.comyoutube.com

Notable examples of this strategy include:

The reaction of 1,4-anthraquinone (B1204791) with dienes such as buta-1,3-diene, 2-methylbuta-1,3-diene, and cyclohexa-1,3-diene to form the corresponding Diels-Alder adducts. rsc.org

The synthesis of the anthraquinone fragment of cyclo-mumbaistatin, where chlorojuglone was reacted with a silyl (B83357) ketene (B1206846) acetal-derived diene under thermal conditions to give the desired substituted anthraquinone after aromatization. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy, particularly for late-stage introduction of the anthraquinone system in the total synthesis of complex natural products. nih.gov For instance, subjecting 1,5,9,10-tetramethoxyanthracene to Duff reaction conditions resulted in an unexpected annulation, forming a 2-azabenzoanthrone skeleton through a double electrophilic aromatic substitution followed by oxidation. researchgate.net

Regioselective and Stereoselective Synthesis of Hydroxyethyl (B10761427) Substituents on Anthracene-9,10-dione

The specific synthesis of 2-(1-hydroxyethyl)anthracene-9,10-dione, with its defined regiochemistry and stereocenter, requires a multi-step approach. A plausible pathway involves the introduction of an acetyl group at the C-2 position, followed by a stereoselective reduction of the resulting ketone.

The introduction of an acyl group onto the anthracene (B1667546) skeleton can be achieved through Friedel-Crafts acylation. However, the deactivating nature of the quinone carbonyls in anthraquinone itself makes direct acylation challenging. colab.ws A more common strategy is to perform the acylation on the more reactive anthracene precursor, which is then oxidized to the desired anthraquinone. nih.gov The reduction of the resulting 2-acetylanthraquinone would then yield the target secondary alcohol. The stereochemistry of the hydroxyl group can be controlled by using modern asymmetric reduction catalysts, such as those developed for the enantioselective reduction of aryl ketones.

Approaches to Chiral Anthraquinone Derivatives

The generation of chiral anthraquinone derivatives is an area of growing interest, driven by the need for enantiomerically pure compounds in various applications. Several distinct strategies have been developed to achieve this.

One approach involves the synthesis of chiral derivatives by coupling the anthraquinone core with enantiomerically pure building blocks. mdpi.com For example, chiral peptide-like derivatives of xanthones, a related class of compounds, have been successfully synthesized through peptide coupling reactions with pure amino acid enantiomers. mdpi.com This method can be directly applied to functionalized anthraquinones (e.g., amino- or carboxy-anthraquinones) to create a diverse library of chiral molecules. mdpi.com

A different strategy relies on the principles of supramolecular chemistry and self-assembly. It has been demonstrated that achiral anthraquinone derivatives can form chiral structures through molecular self-assembly. rsc.org In one study, an achiral tri-substituted anthraquinone derivative, upon adsorption on an achiral surface, formed chiral networks composed of dimer and tetramer aggregations. rsc.org Similarly, another novel achiral molecule containing an anthraquinone unit was shown to self-assemble into chiral nanotubes via a chiral symmetry-breaking mechanism. nih.gov

Table 2: Methodologies for Generating Chiral Anthraquinone Systems

Method Description Example
Covalent Derivatization The anthraquinone core is chemically bonded to an enantiomerically pure chiral auxiliary. Coupling of an aminoanthraquinone with a pure enantiomer of an amino acid. mdpi.com
Supramolecular Self-Assembly Achiral anthraquinone molecules organize into stable, ordered chiral superstructures. Formation of chiral networks from a tri-substituted anthraquinone on a surface. rsc.org
Chiral Symmetry Breaking Achiral molecules self-assemble into chiral aggregates, such as nanotubes, in high yield. An anthraquinone-carboxylic acid derivative forming chiral nanotubes in the presence of ethanolamine. nih.gov

Green Chemistry Approaches in Anthraquinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of anthraquinones to reduce environmental impact, cost, and energy consumption. Key strategies include the use of solid acid catalysts, environmentally benign solvents like water, and photocatalysis.

A significant green innovation is the use of solid acid catalysts for the Friedel-Crafts reaction to produce the anthraquinone core, which allows for solvent-free conditions. researchgate.net For instance, tetravalent metal bianionic acid (TMBA) salts and supported 12-Tungstophosphoric acid have been shown to be effective solid acid catalysts for this transformation. researchgate.net

Another approach is to replace traditional organic solvents with water. Alum (KAl(SO₄)₂·12H₂O) has been reported as an inexpensive and efficient catalyst for the synthesis of anthraquinone derivatives from phthalic anhydride (B1165640) and substituted benzenes in water at ambient temperature, with reactions completing rapidly (60-120 minutes) and in good to excellent yields. researchgate.net

Furthermore, anthraquinones themselves are being used as organocatalysts in green photochemical processes. In one novel application, anthraquinone serves as a photocatalyst for the aerobic upcycling of polystyrene plastic waste into benzoic acid, using air as the oxidant and LED light as the energy source. rsc.org

Spectroscopic Characterization and Elucidation of 2 1 Hydroxyethyl Anthracene 9,10 Dione

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy of Anthraquinone (B42736) Derivatives

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of anthraquinone derivatives. The absorption and emission spectra are sensitive to the molecular framework and the influence of substituents.

The electronic spectrum of the parent compound, anthraquinone, displays characteristic absorption bands. nist.gov In non-polar solvents, it typically shows a strong absorption band around 250 nm, which is attributed to a π-π* transition, and a less intense band at approximately 325 nm. nih.gov The introduction of substituents onto the anthraquinone core can significantly alter these electronic transitions.

For anthraquinone derivatives, the absorption bands in the visible region are of particular interest. These bands are often subject to solvatochromic effects, where the polarity of the solvent influences the position of the absorption maximum. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

The position and nature of substituents on the anthraquinone ring play a crucial role in modifying the spectral characteristics. The attachment of an electron-donating group, such as the hydroxyethyl (B10761427) group in 2-(1-Hydroxyethyl)anthracene-9,10-dione, typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. nih.gov For example, studies on 2,6-dialkoxy-9,10-anthraquinones demonstrated a bathochromic shift of the least energetic band from 325 nm in unsubstituted anthraquinone to around 350 nm for the substituted derivatives. nih.gov This effect is attributed to the electron-donating properties of the alkoxy groups, which lower the optical band gap. nih.gov

Similarly, the position of substitution is critical. Isomers substituted at the 1-position often show different spectral properties compared to those substituted at the 2-position. nih.gov The introduction of a hydroxyethyl group at the 2-position is expected to perturb the electronic structure, leading to distinct changes in the UV-Vis spectrum compared to the parent anthraquinone. The UV-Vis analysis of parietin, an anthraquinone derivative, showed characteristic absorption peaks at 267–268 nm, corresponding to π-π* electronic transitions typical of these compounds. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. These methods have been used to characterize various anthraquinone derivatives. bohrium.comtandfonline.com

For this compound, several characteristic vibrational modes are expected. The most prominent features in the IR spectrum of anthraquinones are the strong absorption bands corresponding to the C=O stretching vibrations of the quinone system. These typically appear in the region of 1650-1680 cm⁻¹. The presence of the hydroxyl group in the hydroxyethyl substituent would give rise to a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region. Other expected vibrations include C-H stretching of the aromatic rings and the alkyl chain, C=C stretching of the aromatic system, and C-O stretching from the alcohol group.

Raman spectroscopy offers complementary information. Studies using time-dependent density functional theory (TDDFT) have successfully calculated and identified the Raman active modes of dihydroxyanthraquinones. nsf.govnih.gov These analyses identify vibrations associated with C-H out-of-plane bending and stretches of the quinone double bonds. nsf.gov For this compound, Raman spectroscopy would be sensitive to the vibrations of the fused ring system and the substituent group.

Table 1: Expected IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch 3200-3600 (broad) Alcohol (-OH)
C-H Stretch (Aromatic) 3000-3100 Anthracene (B1667546) Ring
C-H Stretch (Aliphatic) 2850-3000 Ethyl Group (-CH, -CH₃)
C=O Stretch (Quinone) 1650-1680 Anthraquinone Core
C=C Stretch (Aromatic) 1450-1600 Anthracene Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the anthraquinone core and the protons of the hydroxyethyl side chain. The aromatic protons would appear in the downfield region, typically between δ 7.5 and 8.5 ppm. chemicalbook.com The specific splitting patterns would depend on the coupling between adjacent protons. The protons of the hydroxyethyl group would include a quartet for the methine (-CH) proton coupled to the methyl group, a doublet for the methyl (-CH₃) protons, and a signal for the hydroxyl (-OH) proton.

The ¹³C NMR spectrum provides complementary data. The carbonyl carbons of the quinone are highly deshielded and appear far downfield, often above δ 180 ppm. researchgate.net The aromatic carbons would resonate in the δ 120-140 ppm range, while the carbons of the hydroxyethyl group would appear in the upfield region. The carbon bearing the hydroxyl group would be expected around δ 65-75 ppm, and the methyl carbon would be found at a much higher field. The unambiguous assignment of all signals can be achieved using two-dimensional NMR techniques like COSY, HMQC, and HMBC. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 7.5 - 8.5 120 - 140
Quinone Carbons (C=O) - > 180
Methine Proton (-CHOH) ~4.5 - 5.0 (quartet) 65 - 75
Methyl Protons (-CH₃) ~1.5 (doublet) 20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. oup.com For this compound (Molecular Formula: C₁₆H₁₂O₃), the molecular weight is 252.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 252.

The fragmentation of anthraquinone derivatives often follows characteristic pathways. nih.gov A primary fragmentation route for many anthraquinones is the sequential loss of carbon monoxide (CO) molecules from the quinone ring. nih.gov For this compound, fragmentation would also likely involve the side chain. A common fragmentation would be the cleavage of the C-C bond between the anthracene ring and the hydroxyethyl group, or the loss of a water molecule from the side chain. The main cleavage pathways for similar anthraquinones involve the loss of CO, CHO groups, and other functional groups. oup.com The study of these fragmentation patterns is crucial for confirming the structure of the substituent and its position on the anthracene core. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Anthraquinone derivatives often exhibit a planar tricyclic system. nih.gov The molecular packing in the crystal lattice is governed by intermolecular forces such as hydrogen bonding (if suitable functional groups are present) and π-π stacking interactions between the aromatic rings. For this compound, the hydroxyl group is capable of forming intermolecular hydrogen bonds, which would significantly influence the crystal packing. The conformation of the hydroxyethyl side chain relative to the planar anthraquinone ring would also be a key structural feature determined by this method. Studies on other substituted anthraquinones have shown that the introduction of substituents can lead to different packing motifs, such as herringbone or lamellar structures. nih.gov

Redox Chemistry and Electrochemical Behavior of 2 1 Hydroxyethyl Anthracene 9,10 Dione

Cyclic Voltammetry and Electroanalytical Investigations of Anthraquinone (B42736) Derivatives

Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique to investigate the redox behavior of chemical species. For anthraquinone derivatives, CV experiments reveal key information about their reduction and oxidation potentials, the stability of the electrochemically generated species, and the kinetics of electron transfer.

In a typical CV experiment of an anthraquinone derivative in an aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724), two distinct, reversible, one-electron reduction steps are observed at negative potentials. nih.gov These correspond to the formation of a radical anion (AQ•⁻) and subsequently a dianion (AQ²⁻), as shown in the following reactions:

AQ + e⁻ ⇌ AQ•⁻ (First reduction) AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction)

The resulting cyclic voltammograms display two separate reduction peaks with their corresponding re-oxidation features. rsc.org The potential at which these redox events occur provides valuable insight into the electron-accepting ability of the molecule. The working electrode is often a glassy carbon disk, with a platinum wire as the counter electrode and a reference electrode such as Ag/AgCl or Ag/0.1 M AgNO₃ in acetonitrile. nih.govrsc.org

The electrochemical setup is typically housed within a glove box under an inert atmosphere, such as nitrogen, to prevent interference from oxygen and moisture, which can react with the reduced species. rsc.orgresearchgate.net The electrolyte solution usually consists of a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) or tetrabutylammonium perchlorate (B79767) (Bu₄NClO₄) dissolved in a suitable solvent. nih.govresearchgate.net

Beyond simple potential measurements, CV can be used to study more complex phenomena. For instance, researchers have used CV to investigate the interaction of anthraquinone radical anions with water and to develop sensitive voltammetric methods for the determination of analytes like ascorbic acid using chemically modified electrodes. researchgate.net Furthermore, CV is instrumental in the development of materials for applications such as redox flow batteries, where the reversible redox reactions of anthraquinone derivatives are harnessed for energy storage. researchgate.netchemrxiv.org

Influence of Substituents on Reduction and Oxidation Potentials

The electrochemical properties of the anthraquinone core are highly sensitive to the nature and position of its substituents. The introduction of electron-donating or electron-withdrawing groups can significantly alter the reduction and oxidation potentials of the molecule.

Electron-Donating Groups: Substituents with a positive mesomeric effect, such as amino (–NH₂) and hydroxyl (–OH) groups, increase the electron density within the aromatic system. rsc.org This increased electron density makes the molecule more difficult to reduce, resulting in a cathodic (more negative) shift of the reduction potentials. rsc.org For example, amino-substitution in the γ-position leads to a more significant cathodic shift compared to substitution in the β-position. rsc.org Similarly, a complete methylation of the anthraquinone molecule can improve its reduction window by approximately 0.4 V. acs.org

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as those with fluorine atoms, enhance the acceptor strength of the anthraquinone derivative. beilstein-journals.org This leads to a less negative reduction potential, making the molecule easier to reduce. For instance, the introduction of a trifluoromethyl group (–CF₃) or a pentafluorophenyl group (–C₆F₅) increases the photoluminescence quantum yield, a property related to the electronic structure. beilstein-journals.org Linkers can also influence redox potentials; an ethynyl (B1212043) linker has been shown to be more effective than an ethanyl linker at lowering the reduction potential of anthraquinone. gsu.edu

Positional Isomerism: The position of the substituent on the anthraquinone ring also plays a crucial role. Studies comparing 1-substituted and 2-substituted anthraquinones have shown that the oxidation potentials for 2-substituted derivatives are systematically higher (by 90 to 210 mV) than their 1-substituted counterparts. nih.gov In the case of di-substituted amino derivatives, 2,6-diamino-anthraquinone exhibits the strongest cathodic shift, while 1,2-diamino-anthraquinone has the most positive reduction potential among the studied di-amino compounds. rsc.org

Table 1: Reduction Potentials of Selected Anthraquinone Derivatives
CompoundSubstituent(s)First Reduction Potential (E₁/₂) vs. ReferenceSolvent/Electrolyte
Anthraquinone (AQ)None-684 mV vs. Ag/AgCl0.1 M TBAPF₆/DMF
1-Hydroxyanthraquinone (1-OH-AQ)1-OHData not availableData not available
2-Hydroxyanthraquinone (2-OH-AQ)2-OHData not availableData not available
1,2-Dihydroxyanthraquinone (1,2-OH-AQ)1,2-OHSlight cathodic shift vs. 1-OH-AQ0.1 M TBAPF₆/DMF
2-Aminoanthraquinone (2-NH₂-AQ)2-NH₂Cathodic shift vs. AQ0.1 M TBAPF₆/DMF
1,2-Diaminoanthraquinone (1,2-NH₂-AQ)1,2-NH₂Most positive reduction potential among di-amino AQs studied0.1 M TBAPF₆/DMF
2,6-Diaminoanthraquinone (2,6-NH₂-AQ)2,6-NH₂Strongest cathodic shift among di-amino AQs studied0.1 M TBAPF₆/DMF

Electron Transfer Mechanisms in Anthraquinone Systems

The reduction of anthraquinones in aprotic media generally proceeds through two sequential one-electron transfer steps, leading to the formation of the radical anion and then the dianion. nih.gov However, the mechanism can become more complex in the presence of protons or other chemical species.

In aqueous solutions, the electron transfer is often coupled with proton transfer, a process known as proton-coupled electron transfer (PCET). The specific mechanism can be influenced by the pH of the solution. For 2-(1-Hydroxyethyl)anthracene-9,10-dione , studies have shown that in water-containing solutions with pH values between 2 and 10, an unusual photoredox reaction occurs. nih.gov Time-resolved spectroscopic studies combined with density functional theory (DFT) calculations suggest that the carbonyl oxygen of the triplet excited state of this compound is initially protonated, acting as a precursor for the subsequent redox reaction. nih.gov The protonation of the carbonyl group appears to be the rate-determining step. nih.gov

Further computational studies propose that this photoredox reaction can occur through two steps of triplet excited-state intramolecular proton transfer (ESIPT), facilitated by water wires, without the need for an external oxidant or reductant. rsc.org The water molecules act as a proton relay, lowering the energy barrier for the reaction. rsc.org The initial step is the deprotonation of the hydroxyl group in the substituent, which triggers the protonation of a carbonyl group. rsc.org

In stronger acidic conditions (pH 0), a photohydration reaction becomes dominant over the photoredox reaction for this compound. nih.gov In contrast, under stronger basic conditions (pH 12), the triplet excited state decays without any significant photochemical reaction. nih.gov

These findings highlight the intricate interplay between electron transfer, proton transfer, and the surrounding environment in dictating the reaction pathways of substituted anthraquinones.

Photophysical Properties and Photochemical Reactivity of 2 1 Hydroxyethyl Anthracene 9,10 Dione

Photoexcitation and Deactivation Pathways

Upon absorption of light, 2-(1-Hydroxyethyl)anthracene-9,10-dione is elevated to an electronically excited state. The primary deactivation pathway for the molecule in organic solvents like acetonitrile (B52724) involves a highly efficient intersystem crossing (ISC) to its triplet excited state, denoted as (2-HEAQ)³. nih.govresearchgate.net This process is a common feature for anthraquinone (B42736) compounds, which often populate a reactive triplet state after photoexcitation. researchgate.net The triplet state is a crucial intermediate that dictates the subsequent photochemical reactions.

In aqueous solutions, the deactivation pathways become more complex. Studies combining time-resolved spectroscopy and density functional theory (DFT) have elucidated these pathways. nih.govfigshare.com In basic solutions with a pH of 12, the triplet excited state, (2-HEAQ)³, simply decays without leading to any significant photochemical reactions that can be detected by time-resolved spectroscopy. nih.govfigshare.com However, in acidic and neutral aqueous environments, the triplet state is a precursor to a unique photoredox reaction. nih.gov

Computational studies using multi-configurational perturbation theory suggest that a novel self-photoredox reaction can occur through a triplet excited state intramolecular proton transfer (ESIPT) process. rsc.orgnih.gov This pathway is facilitated by water molecules acting as a proton relay. rsc.orgnih.gov The initial step is the deprotonation of the hydroxyl group on the ethyl substituent, which then triggers the protonation of one of the carbonyl groups on the anthraquinone core, forming a protonated carbonyl triplet intermediate. rsc.orgnih.gov

Photoreduction and Photooxidation Processes

The photochemical behavior of this compound is characterized by both photoreduction and a unique intramolecular photoredox reaction.

In a typical photoreduction scenario, as observed in a hydrogen-donating solvent like isopropanol, the triplet excited state (2-HEAQ)³ abstracts a hydrogen atom. nih.govresearchgate.net This results in the formation of a ketyl radical intermediate, a characteristic reaction for aromatic ketones. nih.govresearchgate.net

The efficiency and pathway of these reactions are highly dependent on the pH of the solution, as summarized in the table below.

pH ConditionSolventPredominant Photochemical ProcessKey Intermediates
N/AIsopropanolPhotoreductionKetyl Radical
2 to 10WaterSelf-Photoredox ReactionProtonated Carbonyl Triplet
0WaterPhotohydrationProtonated Carbonyl Triplet
12WaterDecay, No Reaction(2-HEAQ)³

This table summarizes the observed photochemical behavior of this compound under different environmental conditions based on spectroscopic and computational studies. nih.govfigshare.com

Energy Transfer and Electron Transfer Processes in Excited States

Energy and electron transfer are fundamental processes in the excited-state chemistry of this compound.

A key process is the excited state intramolecular proton transfer (ESIPT), which is a form of proton-coupled electron transfer. rsc.orgnih.gov Computational studies indicate that a photoinduced charge transfer is the primary driving force for this energetically favorable ESIPT in the triplet state. rsc.orgnih.gov In this mechanism, water molecules form "water wires" that act as a proton relay and photocatalyst, effectively lowering the energy barrier for the reaction. rsc.orgnih.gov The process begins with the deprotonation of the hydroxyl group in the triplet state, which facilitates the protonation of a distal carbonyl group, leading to the formation of a protonated carbonyl triplet intermediate. rsc.orgnih.gov

This intramolecular process can proceed through either a concerted or a non-concerted deprotonation-protonation mechanism, assisted by the connecting water molecules. rsc.org This highlights the critical role of the solvent in mediating electron and proton transfer within the excited molecule.

Photochemical Cyclization and Other Light-Induced Transformations

While specific photochemical cyclization reactions for this compound are not detailed in the reviewed literature, other light-induced transformations are prominent.

The primary transformation is the intramolecular photoredox reaction discussed previously, which converts the 1-hydroxyethyl group into an acetyl group. nih.govrsc.orgnih.gov

Under strongly acidic conditions (pH 0), a different photochemical pathway, photohydration, becomes the dominant reaction, even though the protonated triplet species is still formed. nih.govfigshare.com This indicates a competitive shift in reactivity based on the acidity of the medium.

The parent compound, anthracene-9,10-dione, can undergo photochemical hydroxylation in concentrated sulfuric acid, which is a different type of light-induced transformation. rsc.org Furthermore, other anthracene (B1667546) derivatives are known to undergo photochemical reactions like the formation of endoperoxides upon irradiation in the presence of oxygen, which can then rearrange to other products. fu-berlin.dersc.orgresearchgate.net However, for this compound, the intramolecular photoredox reaction in aqueous solution is the most specifically characterized light-induced transformation. nih.gov

Role of 2-(1-Hydroxyethyl) Substitution in Photochemical Reactions

The 2-(1-hydroxyethyl) substituent is not merely a passive structural element; it is an active participant in the photochemistry of the molecule. Its presence is the direct cause of the unique self-photoredox reaction that distinguishes this compound from the unsubstituted anthraquinone.

The hydroxyl group and the adjacent C-H bond on the substituent serve as the internal sources for the reduction of the anthraquinone core. rsc.orgnih.gov The deprotonation of this hydroxyl group in the excited triplet state is the initiating step of the entire photoredox sequence in aqueous solutions. rsc.orgnih.gov Following the initial proton transfer events, a subsequent deprotonation of the methylene (B1212753) C-H group completes the oxidation of the side chain. rsc.org

The position of the substituent also matters. Studies on other substituted anthraquinones show that substitution at position 2 versus position 1 can systematically alter the electrochemical properties, such as redox potentials. nih.gov In the case of this compound, the positioning allows for the intramolecular reaction, where the substituent directly interacts with the quinone system photochemically. This intrinsic functionality has led to its exploration as a photolabile protecting group, where light can trigger the release of a protected molecule through these photochemical pathways. researchgate.net The protonation of the carbonyl group, which is the rate-determining step of the photoredox reaction, is a direct consequence of the excited-state reactivity enabled by the substituent. nih.govfigshare.com

Molecular Interactions of 2 1 Hydroxyethyl Anthracene 9,10 Dione with Biomolecular Systems

Interaction Mechanisms with Deoxyribonucleic Acid (DNA)

The interaction of anthraquinone (B42736) derivatives with DNA is a cornerstone of their biological activity. These interactions can occur through several mechanisms, primarily intercalation and groove binding, which can lead to significant alterations in DNA structure and function.

Anthraquinones, owing to their planar polycyclic structure, are well-suited to interact with the DNA double helix. The primary modes of non-covalent binding are intercalation, where the planar ring system inserts between the base pairs of the DNA, and groove binding, where the molecule fits into the major or minor grooves of the DNA helix. The preferred mode of binding is largely influenced by the nature and position of the substituents on the anthraquinone scaffold. nih.govacs.org

For many anthraquinone derivatives, intercalation is the predominant mode of interaction. nih.govnih.gov This insertion into the DNA base stack is stabilized by π-π stacking interactions between the aromatic system of the anthraquinone and the DNA base pairs. This process can cause a lengthening and unwinding of the DNA helix, which can interfere with DNA replication and transcription. nih.gov

Alternatively, some anthraquinone derivatives favor binding to the grooves of the DNA. acs.org This is often the case for molecules with bulky substituents that sterically hinder their insertion between the base pairs. Groove binding is typically stabilized by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonds between the ligand and the atoms in the DNA grooves.

In the case of 2-(1-Hydroxyethyl)anthracene-9,10-dione, the presence of the 1-hydroxyethyl group at the 2-position likely influences its binding mode. While the planar anthraquinone core is conducive to intercalation, the side chain may reside in one of the DNA grooves.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have become invaluable tools for investigating the interactions between small molecules and DNA at an atomic level. researchgate.netnih.govresearchgate.net These techniques allow for the prediction of binding modes, the calculation of binding energies, and the identification of key intermolecular interactions that stabilize the complex.

Molecular docking studies are often employed to predict the preferred binding orientation of a ligand to a macromolecule. tandfonline.com For anthraquinone derivatives, docking simulations can help determine whether a compound is more likely to intercalate or bind to the grooves of DNA. These studies have shown that the binding affinity of anthraquinones to DNA can be significant, with some derivatives exhibiting high binding scores. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the interaction, allowing researchers to observe the conformational changes that occur in both the ligand and the DNA upon binding. nih.govnih.govresearchgate.net MD simulations have been used to study the stability of anthraquinone-DNA complexes and to analyze the role of solvent molecules in the binding process.

For this compound, a computational approach would involve building a 3D model of the molecule and docking it into a model of a DNA double helix. Subsequent MD simulations could then be used to refine the binding pose and to calculate the binding free energy. Such studies would provide valuable insights into the specific interactions that govern the binding of this compound to DNA.

Binding with Proteins (e.g., Serum Albumin)

Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and other xenobiotics. The binding of a compound to serum albumin can significantly affect its pharmacokinetic properties, including its distribution, metabolism, and excretion.

Anthraquinone derivatives have been shown to bind to human serum albumin (HSA), with the binding affinity being influenced by the specific substituents on the anthraquinone ring. nih.govnih.gov Spectroscopic techniques, such as fluorescence and UV-visible spectroscopy, are commonly used to study these interactions and to determine binding constants. nih.gov

Studies on various anthraquinone derivatives have revealed that they can bind to the hydrophobic cavities within the albumin protein. nih.gov The binding is often driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. For instance, the binding of some anthraquinone glycosides to HSA has been reported, with a significant fraction of the drug being protein-bound in plasma. nih.gov

The 1-hydroxyethyl group of this compound, with its hydroxyl and alkyl components, would likely participate in both hydrogen bonding and hydrophobic interactions within the binding pockets of serum albumin. The extent of this binding would be a key determinant of the compound's bioavailability and in vivo transport.

Anthraquinone DerivativeBinding to Human Serum Albumin (HSA)Key FindingsReference
AdriamycinApproximately 62% bound to HSABinding is a significant factor in its pharmacokinetics. nih.gov
9,10-anthraquinone-1-sulfonateBinds to a hydrophobic drug-binding regionThe protein-ligand structure influences electron-transfer processes. nih.gov

Interactions with Lipid Membranes

The ability of a compound to cross cell membranes is a critical factor for its biological activity. The interaction of anthraquinone derivatives with lipid membranes has been studied to understand their cellular uptake and distribution. nih.govnih.govsigmaaldrich.comresearchgate.net

Anthraquinones can interact with and penetrate lipid bilayers, with their lipophilicity playing a significant role in this process. nih.gov The insertion of these molecules into the membrane can alter the structural properties of the bilayer, such as its fluidity and phase transition temperature. nih.govsigmaaldrich.comresearchgate.netacs.org

Studies with various anthraquinone derivatives have shown that they can orient themselves within the lipid bilayer, with the planar aromatic core often located in the hydrophobic region of the membrane and the more polar substituents positioned towards the aqueous interface. nih.gov For example, the anthraquinone barbaloin has been shown to interact with model membranes, affecting the packing of the lipid molecules. nih.govsigmaaldrich.comresearchgate.netacs.org

The 2-(1-hydroxyethyl) substituent of this compound would likely influence its interaction with lipid membranes. The ethyl group would contribute to the lipophilicity of the molecule, potentially enhancing its ability to partition into the hydrophobic core of the membrane. The hydroxyl group, being more polar, might be oriented towards the polar head groups of the phospholipids.

Influence of Hydroxyl and Ethyl Substituents on Interaction Selectivity and Affinity

The nature and position of substituents on the anthraquinone ring are critical determinants of its binding selectivity and affinity for biomolecules. The hydroxyl and ethyl groups in this compound are expected to have a significant impact on its interactions.

The presence of hydroxyl groups on the anthraquinone scaffold has been shown to be important for biological activity. nih.govnih.gov Hydroxyl groups can participate in hydrogen bonding, which can enhance the binding affinity of the molecule to its target. For instance, studies have shown that the number and position of hydroxyl groups on anthraquinones can affect their DNA-binding activity. nih.gov Furthermore, the introduction of hydroxyethyl (B10761427) groups to an anthracene (B1667546) core has been shown to significantly increase its DNA binding affinity, with the binding constant correlating with the number of hydroxyethyl functions. nih.govacs.org This enhancement is thought to be due to favorable interactions of the hydroxyethyl groups within the DNA grooves.

The ethyl group, being a small alkyl group, will increase the lipophilicity of the molecule. rsc.org This can influence the compound's ability to cross cell membranes and may also contribute to hydrophobic interactions with binding pockets in proteins and DNA. nih.gov The combination of a hydroxyl and an ethyl group in the 1-hydroxyethyl substituent therefore presents a balance of hydrophilic and lipophilic properties that can fine-tune the binding characteristics of the parent anthraquinone molecule.

Substituent EffectImpact on Biomolecular InteractionsSupporting EvidenceReference
Hydroxyl Group Can form hydrogen bonds, enhancing binding affinity to DNA and proteins. The position of the hydroxyl group is critical for activity.Quantitative structure-activity relationship studies show the importance of hydroxyl groups for DNA binding. The number and position of hydroxyl groups affect the biological activity of anthraquinones. nih.govnih.gov
Hydroxyethyl Group Significantly increases DNA binding affinity. The binding constant correlates with the number of hydroxyethyl groups.Calorimetric and spectroscopic studies on substituted anthracenes show a strong correlation between the number of hydroxyethyl groups and DNA binding affinity. nih.govacs.org
Ethyl Group Increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions.Studies on alkyl-substituted anthraquinones indicate that alkyl groups influence their physical properties and interactions. rsc.orgnih.gov

Research Applications and Advanced Material Science Perspectives of 2 1 Hydroxyethyl Anthracene 9,10 Dione

Integration into Organic Electronic Materials

Currently, there is a lack of specific research literature detailing the integration of 2-(1-Hydroxyethyl)anthracene-9,10-dione into organic electronic materials. While the broader class of anthracene (B1667546) derivatives is extensively studied for applications in Organic Light-Emitting Diodes (OLEDs) due to their photophysical properties, specific data on the performance and characteristics of this compound in this context are not available in published research. researchgate.netbeilstein-journals.orgrsc.org The introduction of bulky substituents at the 9 and 10 positions of the anthracene core is a common strategy to enhance solid-state luminescence by preventing fluorescence quenching, a modification not present in this particular compound. beilstein-journals.org

Application in Redox Flow Batteries (Anolyte/Catholyte Development)

An investigation into the application of this compound in redox flow batteries reveals no specific studies on its use as either an anolyte or a catholyte. The anthraquinone (B42736) core is a well-known redox-active moiety, and various derivatives are being explored for energy storage applications. However, dedicated research on the electrochemical performance, stability, and solubility of this compound within a redox flow battery system has not been reported.

Development of Anthraquinone-Based Chemical Sensors

The development of chemical sensors often leverages the changes in the photophysical or electrochemical properties of a molecule upon interaction with an analyte. While functionalized anthraquinones are explored for sensing applications, there are no specific research findings that document the use of this compound in the design and fabrication of chemical sensors.

Photochemical Catalysis and Photosensitization Research

Significant research has been conducted on the photochemical behavior of this compound. A notable study elucidated a novel self-photoredox reaction of this compound, which occurs through a triplet excited state intramolecular proton transfer (ESIPT) mechanism. rsc.org This process is uniquely facilitated by water molecules, which act as a proton relay and photocatalyst, lowering the energy barrier for the reaction without the need for external oxidants or reductants. rsc.org

The key steps of this water-assisted self-photoredox reaction are:

Photoexcitation to a triplet state.

Deprotonation of the hydroxyl group, assisted by a "water wire."

Protonation of a carbonyl group, mediated by the water wire, forming a protonated carbonyl triplet intermediate. rsc.org

Subsequent deprotonation at the methylene (B1212753) C-H bond to complete the redox reaction. rsc.org

This photoinduced charge transfer is the primary driving force for the reaction. rsc.org Theoretical calculations and time-resolved spectroscopy experiments have provided evidence for this mechanism, suggesting that the photoredox reactions can proceed through either a concerted or non-concerted deprotonation-protonation of distant sites on the molecule, with the assistance of the connecting water molecules. rsc.org These findings are crucial for understanding the photochemistry of anthraquinone compounds in aqueous environments and can serve as a benchmark for future research. rsc.org

Photochemical Process Key Features Mediator Reference
Self-Photoredox ReactionTriplet Excited State Intramolecular Proton Transfer (ESIPT)Water Wires rsc.org
Driving ForcePhotoinduced Charge Transfer- rsc.org
Intermediate SpeciesProtonated Carbonyl Triplet- rsc.org

Functionalization as a Scaffold for Novel Chemical Entities

The anthracene-9,10-dione structure is a versatile scaffold for the synthesis of more complex molecules. researchgate.net General synthetic methods, such as Friedel-Crafts reactions and various cross-coupling strategies, are employed to create a wide array of derivatives. researchgate.net However, there is a lack of specific published research that utilizes this compound as a starting material or scaffold for the synthesis of novel chemical entities. While new amino-anthracene-9,10-dione derivatives have been synthesized for pharmacological evaluation, these syntheses did not start from the 2-(1-hydroxyethyl) substituted precursor. researchgate.net

Advanced Analytical Methodologies for the Characterization of 2 1 Hydroxyethyl Anthracene 9,10 Dione

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of anthraquinone (B42736) derivatives. cabidigitallibrary.orgnih.gov Due to the structural diversity of anthraquinones, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for their analysis. researchgate.net

Research Findings: For the analysis of anthraquinone derivatives, C18 columns are frequently used as the stationary phase. cabidigitallibrary.orgnih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with the addition of an acid like formic acid or acetic acid to improve peak shape and resolution. cabidigitallibrary.orgresearchgate.netoup.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with wavelengths set to the absorption maxima of the anthraquinone core, typically around 254 nm. nih.govoup.com

A study on the simultaneous determination of anthraquinone and naphthalene (B1677914) derivatives in Rumex nepalensis roots utilized a gradient elution with a mobile phase of 0.05% orthophosphoric acid in water and methanol on an RP-C18 column. nih.gov This method demonstrated good linearity, high precision, and good recovery, highlighting the robustness of HPLC for quantifying these compounds. nih.gov For the analysis of 2-(1-Hydroxyethyl)anthracene-9,10-dione, a similar approach would be expected to yield effective separation and quantification.

Table 1: Typical HPLC Parameters for Anthraquinone Analysis

ParameterTypical Value/ConditionReference
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.govoup.com
Mobile Phase Acetonitrile/Methanol and Water (with acid) cabidigitallibrary.orgoup.com
Elution Mode Isocratic or Gradient nih.govoup.com
Flow Rate 1.0 mL/min oup.com
Detector DAD or UV-Vis (e.g., 254 nm) nih.govoup.com
Injection Volume 20 µL oup.com

Two-Dimensional Liquid Chromatography (LC × LC) and Hyphenated Techniques

For highly complex samples where one-dimensional HPLC may not provide sufficient resolution, two-dimensional liquid chromatography (LC × LC) offers significantly enhanced separation power. nih.gov In LC × LC, two columns with different separation mechanisms are coupled, providing a more comprehensive profile of the sample. nih.gov

Research Findings: The principle of multidimensional chromatography has been demonstrated for the separation of complex anthraquinone mixtures using two-dimensional thin-layer chromatography (2D-TLC). nih.gov This technique utilized different solvent systems in each dimension to achieve a high degree of separation for various anthraquinone derivatives. nih.gov In the context of LC × LC for analyzing a compound like this compound, a common setup would involve coupling two different reversed-phase columns or a normal-phase and a reversed-phase column to maximize orthogonality. nih.gov Hyphenating LC × LC with mass spectrometry (MS) further enhances its capabilities, allowing for the identification of co-eluting components and the characterization of unknown impurities. nih.gov This is particularly valuable in pharmaceutical analysis for the detection of degradation products and impurities. nih.gov

Table 2: Potential LC × LC Configurations for Anthraquinone Analysis

Dimension 1Dimension 2Potential BenefitReference
Reversed-Phase (C18)Reversed-Phase (Phenyl-Hexyl)Separation based on different hydrophobic interactions nih.gov
Normal-Phase (Silica)Reversed-Phase (C18)High orthogonality due to different separation modes nih.gov
Ion-ExchangeReversed-Phase (C18)Separation of ionizable anthraquinone derivatives nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds and the confirmation of known ones by providing highly accurate mass measurements. pnnl.gov This precision allows for the determination of the elemental composition of a molecule.

Research Findings: The mass spectrometric behavior of 9,10-anthracenedione derivatives has been studied, revealing characteristic fragmentation patterns that can be used for their identification. researchgate.net For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would induce fragmentation, yielding structural information about the hydroxyethyl (B10761427) substituent and the anthraquinone core. A study on the profiling of anthraquinone derivatives in mushroom extracts using HPTLC coupled with Desorption Electrospray Ionization (DESI)-HRMS demonstrated the power of this technique to identify known anthraquinones based on their elemental composition and to differentiate them from isobaric interferences. nih.gov This approach would be highly effective for the specific and sensitive detection of this compound in complex natural or synthetic mixtures.

Table 3: Expected HRMS Data for this compound

ParameterExpected Value
Molecular Formula C₁₆H₁₂O₃
Monoisotopic Mass 252.07864 u
Key Fragmentation Pathways Loss of H₂O, loss of CH₃CHO, cleavage of the C-C bond in the ethyl group

Hyphenated HPTLC and ¹H-NMR-based Metabolomics

The hyphenation of High-Performance Thin-Layer Chromatography (HPTLC) with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful platform for the analysis of complex mixtures, such as those encountered in metabolomics and natural product research. mdpi.comnih.gov

Research Findings: HPTLC allows for the efficient, parallel separation of multiple samples. After separation, specific bands on the HPTLC plate can be analyzed directly using techniques like attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy or eluted for analysis by NMR. mdpi.com A study on the analysis of hydroxyanthraquinones demonstrated the use of HPTLC and NMR to confirm the purity and stability of these compounds. mdpi.com For this compound, an HPTLC method could be developed for its separation, and the corresponding band could be scraped off the plate, the compound eluted, and its structure confirmed by ¹H-NMR and ¹³C-NMR spectroscopy. This hyphenated approach is particularly useful for the rapid screening of natural extracts for the presence of specific anthraquinone derivatives and for their subsequent structural verification. The application of HPTLC in metabolomics studies, combined with multivariate data analysis, has been shown to effectively differentiate between herbal products based on their chemical fingerprints. rsc.org

Table 4: HPTLC-NMR Workflow for the Analysis of this compound

StepDescriptionExpected OutcomeReference
1. HPTLC Separation Application of the sample to an HPTLC plate and development with a suitable mobile phase.Separation of this compound from other components. mdpi.com
2. Detection Visualization of the separated bands under UV light.Identification of the band corresponding to the target compound. mdpi.com
3. Elution Scraping the identified band and eluting the compound with a suitable solvent.A purified solution of the target compound. mdpi.com
4. NMR Analysis Acquisition of ¹H and ¹³C NMR spectra of the eluted compound.Confirmation of the chemical structure of this compound. mdpi.comnih.gov

Electrochemical Detection Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive compounds like anthraquinones. nih.gov The redox-active nature of the anthraquinone core makes it particularly amenable to techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov

Research Findings: The electrochemical behavior of anthraquinone derivatives typically involves two reversible one-electron reduction steps, corresponding to the formation of a radical anion and then a dianion. nih.gov The potential at which these reductions occur is influenced by the substituents on the anthraquinone ring. Studies have shown that various modified electrodes, such as glassy carbon electrodes modified with carbon nanotubes, can enhance the electrochemical signal and lower the detection limits for anthraquinone-based compounds. mdpi.com For instance, a voltammetric sensor was developed for the determination of an anthraquinone hair dye, achieving a detection limit in the nanomolar range. mdpi.com Adsorptive stripping voltammetry (AdSV) is another highly sensitive technique that has been applied to the analysis of anthraquinone-based dyes. orientjchem.org These electrochemical methods could be readily adapted for the sensitive detection of this compound in various samples.

Table 5: Electrochemical Data for Anthraquinone Derivatives

TechniqueElectrodeKey FindingsReference
Cyclic Voltammetry (CV) Glassy Carbon ElectrodeTwo reversible reduction peaks corresponding to the quinone moiety. nih.gov
Differential Pulse Voltammetry (DPV) Silver Solid Amalgam ElectrodeLODs in the micromolar to nanomolar range. researchgate.net
Square Wave Voltammetry Carbon Nanotube Modified ElectrodeEnhanced sensitivity and lower detection limits. mdpi.com

Structure Property Relationship Studies Within the 2 1 Hydroxyethyl Anthracene 9,10 Dione Framework

Elucidating the Role of the Hydroxyethyl (B10761427) Moiety on Electronic and Redox Properties

The electronic and redox behavior of 2-(1-Hydroxyethyl)anthracene-9,10-dione is fundamentally governed by the interplay between the electron-withdrawing anthraquinone (B42736) core and the appended hydroxyethyl group. The anthraquinone moiety itself is a well-known redox-active system capable of undergoing a reversible two-electron reduction to form the corresponding hydroquinone. nih.govwikipedia.org This process is central to its application in areas such as electrochemical energy storage. acs.orgelectrochemsci.org

The introduction of substituents onto the anthraquinone rings significantly modulates its redox potential. The nature and position of these groups alter the electron density of the aromatic system, thereby influencing the stability of the reduced species. Generally, electron-donating groups (EDGs) increase the electron density on the core, making reduction more difficult and thus shifting the redox potential to more negative values. acs.orgresearchgate.net Conversely, electron-withdrawing groups (EWGs) decrease electron density, facilitating reduction and resulting in a more positive redox potential. jcesr.org

The 2-(1-hydroxyethyl) group can be considered a weak electron-donating substituent. It influences the electronic structure through two main effects: the inductive effect of the alkyl chain and the electronic and hydrogen-bonding effects of the hydroxyl (-OH) group. Computational studies on various anthraquinone derivatives have shown that even simple alkyl groups like methyl can lower the reduction potential. acs.org For instance, a complete methylation of the anthraquinone core can improve its reduction window by approximately 0.4 V. acs.orgresearchgate.net The hydroxyl group is also an EDG and is known to lower the redox potential of anthraquinones. electrochemsci.orgelectrochemsci.org

The position of the substituent is also critical. Studies comparing different substitution patterns have shown that the position can have a greater impact on electrochemical behavior than the number of substituents. electrochemsci.org In this compound, the substituent is at a β-position (C-2). Electrochemical studies on β-hydroxy anthraquinones have revealed that the position affects charge distribution and can stabilize the structure through conjugation. acs.org The hydroxyl group of the hydroxyethyl moiety can also participate in hydrogen bonding with solvent molecules or other species in solution, which can further influence the redox potential by stabilizing the resulting anions. acs.orgfigshare.com

CompoundSubstituent(s)First Reduction Potential (E1, V vs. SHE)NotesSource
Anthraquinone (AQ)None-0.94Reference compound. nih.gov
2-Hydroxy-AQ2-OH-0.89-OH is an electron-donating group. nih.gov
1,5-Dihydroxy-AQ1,5-(OH)₂-0.63Intramolecular H-bonding stabilizes the anion. nih.gov
1,8-Dihydroxy-AQ1,8-(OH)₂-0.63Intramolecular H-bonding stabilizes the anion. nih.govelectrochemsci.org
2,6-Dihydroxy-AQ2,6-(OH)₂-0.84No intramolecular H-bonding to carbonyls. nih.govelectrochemsci.org
1-Amino-AQ1-NH₂-1.09-NH₂ is a strong electron-donating group. nih.gov
2-Amino-AQ2-NH₂-1.12-NH₂ is a strong electron-donating group. nih.gov

This table illustrates the general trends in how different substituents affect the redox potential of the anthraquinone core. Data is collated from experimental and computational studies.

Impact of Substitution Patterns on Photophysical Behavior

The photophysical properties of anthraquinone derivatives, such as light absorption and emission, are highly sensitive to the pattern of substitution on the aromatic framework. ikm.org.my Unsubstituted anthraquinone has characteristic absorption bands in the UV region, but the introduction of substituents can shift these absorptions into the visible spectrum, giving rise to color. ikm.org.myresearchgate.net

Substituent effects on the absorption spectra are a key aspect of this relationship. Electron-donating groups like hydroxyl (-OH), amino (-NH₂), and alkoxy (-OR) groups typically induce a bathochromic (red) shift of the absorption bands. ikm.org.myresearchgate.net This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The 2-(1-hydroxyethyl) group, containing an -OH functionality, would be expected to cause such a red-shift.

The position of the substituent is a determining factor in the magnitude of the photophysical changes. For example, electron-donating substituents at the α-positions (1, 4, 5, 8) generally have a more pronounced effect on color than those at the β-positions (2, 3, 6, 7) due to their ability to form an intramolecular hydrogen bond with the adjacent peri-carbonyl group, creating a quasi-aromatic ring that extends conjugation. ikm.org.my As the hydroxyethyl group in the target compound is at the C-2 (a β) position, its effect on the absorption spectrum would be present but likely less dramatic than an α-substituted equivalent.

Furthermore, the hydroxyl group can significantly influence the excited-state dynamics. In many hydroxy-anthraquinones, fluorescence is often quenched due to efficient excited-state intramolecular proton transfer (ESIPT) processes. nih.gov However, the ability of the hydroxyethyl group's -OH to form intermolecular hydrogen bonds with the solvent can provide alternative deactivation pathways for the excited state, influencing properties like fluorescence quantum yield and lifetime. nih.gov Theoretical calculations have shown that for many anthraquinones, the singlet oxygen quantum yield is inversely correlated with the energy gap between the lowest excited singlet (S₁) and triplet (T₁) states, an energy gap that is strongly influenced by substituents. nih.gov

CompoundSubstituent(s)Absorption Maxima (λmax, nm)SolventSource
AnthraquinoneNone325Ethanol ikm.org.my
1-Hydroxyanthraquinone1-OH405Methanol (B129727) researchgate.net
2-Hydroxyanthraquinone2-OH367Methanol researchgate.net
1,2,7-Trihydroxyanthraquinone1,2,7-(OH)₃440DMSO nih.gov
1,5-Dihydroxyanthraquinone1,5-(OH)₂428DMSO nih.gov
1-Aminoanthraquinone1-NH₂464Ethanol researchgate.net
2,6-Dialkoxyanthraquinone2,6-(OR)₂~380Not specified researchgate.net

This table demonstrates the bathochromic shift caused by electron-donating groups at various positions on the anthraquinone ring.

Correlation between Molecular Structure and Intermolecular Interactions

The primary intermolecular interactions expected for this compound are:

π-π Stacking: The large, planar, and electron-rich aromatic surface of the anthraquinone core facilitates strong π-π stacking interactions. mdpi.commdpi.com This type of interaction is a dominant force in the crystal packing of many aromatic compounds, often leading to columnar or herringbone structures. mdpi.com

Hydrogen Bonding: The presence of both hydrogen bond donors and acceptors makes hydrogen bonding a crucial interaction for this molecule. The hydroxyl (-OH) group of the hydroxyethyl moiety can act as a hydrogen bond donor, while its oxygen atom can act as an acceptor. Concurrently, the two carbonyl groups (C=O) on the anthraquinone ring are strong hydrogen bond acceptors. acs.orgmdpi.com This allows for the formation of robust intermolecular networks, linking molecules together in the crystal lattice. iucr.org

The interplay between these forces is complex. For instance, there can be competition between intramolecular and intermolecular hydrogen bonds. figshare.commdpi.com While the 2-position substituent cannot form an intramolecular hydrogen bond with the carbonyl groups, its hydroxyl group is free to engage in extensive intermolecular H-bonding. This can significantly influence crystal packing, potentially disrupting simple π-π stacking arrangements in favor of more complex, H-bonded networks. The geometry of the molecule, including the flexibility of the hydroxyethyl side chain, will also affect how efficiently the molecules can pack, influencing physical properties like melting point and solubility. nih.govnih.gov

Design Principles for Tailoring Specific Research-Oriented Properties

The structure-property relationships discussed in the previous sections form the basis for a set of design principles for creating novel anthraquinone-based molecules with tailored functionalities for specific research purposes. By strategically selecting and placing substituents, one can fine-tune the molecule's inherent properties.

Tuning Redox Potentials: For applications in electrochemical devices like redox flow batteries, the redox potential is a critical parameter. This can be precisely controlled by the electronic nature of the substituents.

To lower the redox potential (for use as an anolyte), electron-donating groups (e.g., -OH, -OR, -NH₂, alkyls) should be incorporated. acs.orgelectrochemsci.org

To raise the redox potential (for use as a catholyte), electron-withdrawing groups (e.g., -SO₃H, -CN, halogens) are required. jcesr.orgresearchgate.net

Engineering Photophysical Properties: For applications as dyes, pigments, or photosensitizers, the absorption and emission characteristics are paramount.

The color can be tuned by introducing auxochromes (color-enhancing groups) like -OH or -NH₂. The position of these groups determines the extent of the bathochromic shift, with α-positions generally producing larger shifts than β-positions. ikm.org.my

Fluorescence and photosensitizing ability can be modulated by introducing substituents that alter the rates of competing excited-state processes like intersystem crossing and internal conversion. researchgate.netnih.gov For instance, specific substitution patterns can be used to either enhance fluorescence for sensor applications or promote triplet state formation for photodynamic therapy. nih.govusd.edu

Controlling Solubility and Assembly: For many applications, particularly in biological systems or aqueous batteries, solubility is a key challenge.

Aqueous solubility can be dramatically increased by introducing highly polar or ionizable functional groups, such as sulfonic acids (-SO₃H) or quaternary ammonium (B1175870) salts. researchgate.net

The hydroxyethyl group itself enhances polarity and provides hydrogen bonding capability, which can improve solubility in polar protic solvents and direct self-assembly in the solid state. nih.gov

By applying these principles, the this compound framework can be viewed as a versatile scaffold that can be further modified to achieve a wide range of desired chemical and physical properties for advanced materials research. colab.ws

Future Research Directions and Emerging Paradigms for 2 1 Hydroxyethyl Anthracene 9,10 Dione

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic research concerning 2-(1-Hydroxyethyl)anthracene-9,10-dione will likely prioritize the development of more efficient and environmentally benign methodologies. Current synthetic strategies for various anthracene-9,10-dione derivatives often rely on multi-step processes. For instance, the synthesis of 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione involves a two-step process starting from a condensation reaction followed by a reaction with prenylbromide. mdpi.com Similarly, other derivatives are synthesized by treating bis(omega-haloalkanamido) compounds with secondary amines. nih.govresearchgate.net

Emerging paradigms in organic synthesis offer promising alternatives. The use of homogenous catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is known for its high efficiency, selectivity, and stability, could be explored for the synthesis of this compound and its analogs. researchgate.net Furthermore, iron powder in ionic liquids has been successfully used for reductive Claisen rearrangements of propargyloxyanthraquinones, presenting another sustainable pathway that could be adapted. researchgate.net The goal is to move towards processes that minimize waste, reduce reaction times, and utilize less hazardous reagents, aligning with the principles of green chemistry.

Synthetic ApproachPotential Advantages for this compound SynthesisSource
DBU Catalysis High efficiency, chemo-, regio-, and stereoselectivity; thermal stability. researchgate.net
Iron Powder in Ionic Liquids Enables selective single or double Claisen rearrangements; sustainable. researchgate.net
Sonogashira Coupling Used for creating extended conjugated systems on the anthraquinone (B42736) core. mdpi.com
Ullman Coupling Potential for direct perfluoroalkylation or other functionalization. beilstein-journals.org

Exploration of Advanced Computational Models for Predictive Research

Computational chemistry is set to become an indispensable tool in guiding future research on this compound. Advanced theoretical models can predict molecular properties, reaction mechanisms, and electronic behavior, thereby saving significant experimental time and resources.

A notable study utilized multi-configurational perturbation theory (CASPT2//CASSCF) to investigate a self-photoredox reaction of 2-(1-hydroxyethyl)-9,10-anthraquinone. nih.gov This research demonstrated that the reaction proceeds through a triplet excited state intra-molecular proton transfer (ESIPT) with the assistance of water molecules, which act as a proton relay and photocatalyst. nih.gov The computational results provided strong evidence for the reaction pathway, showing that the deprotonation of the hydroxyl group is the initial step. nih.gov

Future work could expand on these models to:

Predict the outcomes of various synthetic modifications on the molecule's photochemical properties.

Simulate its interaction with biological targets, building on molecular modeling studies performed for other anthracene-9,10-dione derivatives that have examined DNA binding. nih.govresearchgate.netnih.gov

Calculate key electronic parameters, such as the HOMO-LUMO gap, to predict its suitability for optoelectronic applications, similar to studies on other anthracene (B1667546) derivatives for OLEDs. beilstein-journals.org

Investigation of Multi-Stimuli Responsive Anthraquinone Systems

A significant future direction is the incorporation of the this compound scaffold into multi-stimuli responsive systems. These are advanced materials that change their properties in response to external triggers like light, heat, or chemical environment. The inherent photochemical activity of the anthraquinone core makes it an excellent candidate for such applications.

Research into related compounds provides a blueprint. For example, viologen derivatives featuring a 9,10-diethynylanthracene (B3111712) core have been synthesized for their electrochromic properties, where the extended conjugation between pyridinium (B92312) rings is key. mdpi.com The development of blue fluorescent emitters for OLEDs often involves adding bulky substituents to the 9 and 10 positions of the anthracene core to limit π–π intermolecular interactions and prevent fluorescence self-quenching in the solid state. beilstein-journals.org

Future research could focus on modifying the 2-(1-hydroxyethyl) group to create polymers or molecular switches that respond to both light and changes in pH, leveraging the proton transfer capability of the hydroxyethyl (B10761427) moiety. nih.gov

Role of this compound in Emerging Green Technologies

The parent compound, anthraquinone (anthracene-9,10-dione), is recognized for its role in various technologies, some of which are aligned with green initiatives. nih.gov It is used as a bird repellent in agriculture and at airports, offering a non-lethal method of crop protection. nih.gov This established application of the core anthraquinone structure suggests that derivatives like this compound could be investigated for similar or enhanced properties.

Furthermore, the development of efficient light-emitting devices is a cornerstone of green technology, aimed at reducing energy consumption. Anthracene derivatives are actively being researched as blue fluorescent emitters for OLEDs. beilstein-journals.org A key goal in this field is to lower the operating voltage required to achieve significant light intensity, which in turn reduces power consumption and increases device lifetime. beilstein-journals.org Future studies could assess the electroluminescent properties of this compound and its derivatives to determine their potential in next-generation solid-state lighting.

Green Technology ApplicationRelevance of Anthraquinone CoreFuture Direction for this compoundSource
Crop Protection Used as a non-lethal bird repellent.Investigate for enhanced or specialized repellent activities. nih.gov
Energy-Efficient Lighting Core structure used in blue emitters for OLEDs.Evaluate electroluminescent properties for low-power lighting. beilstein-journals.org
Solar Cells Extended viologen derivatives tested for use in hybrid perovskites.Explore as a component in novel photovoltaic materials. mdpi.com

Interdisciplinary Research Integrating Spectroscopy, Electrochemistry, and Computational Chemistry

The most profound insights into the behavior and potential of this compound will emerge from interdisciplinary research that combines experimental and theoretical techniques. The synergy between spectroscopy, electrochemistry, and computational chemistry is particularly powerful.

A prime example is the study of the photoredox reaction of 2-(1-hydroxyethyl)-9,10-anthraquinone, where theoretical results from computational models were compared with findings from time-resolved spectroscopy experiments. nih.gov This integrated approach provided a comprehensive understanding of the reaction mechanism, including the role of water molecules and the nature of the triplet intermediate state. nih.gov

Future projects should adopt this model. For instance, electrochemical studies could probe the redox potentials of the molecule, which could then be correlated with its electronic structure calculated via computational models. Spectroscopic techniques (UV-Vis, fluorescence) would reveal how these properties are affected by structural modifications or environmental stimuli. This triad (B1167595) of techniques will be crucial for the rational design of new functional materials based on this compound for applications ranging from anticancer agents to optoelectronics. nih.govbeilstein-journals.org

Q & A

Q. What are the common synthetic routes for preparing 2-(1-hydroxyethyl)anthracene-9,10-dione derivatives, and how do reaction conditions influence yield?

Synthesis typically involves multi-step functionalization of the anthraquinone core. For example, nitration of anthracene followed by reduction and alkylation with ethanolamine derivatives can introduce the hydroxyethyl group . Key factors include:

  • Solvent choice : Tetrahydrofuran (THF) is often used due to its ability to stabilize intermediates in reactions with strong bases like LDA (lithium diisopropylamide) .
  • Catalysts : Alkylation efficiency improves with phase-transfer catalysts or Lewis acids .
  • Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions like over-oxidation .

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding of the hydroxyethyl group (e.g., shifts at δ 4.2–4.5 ppm for -CH2_2-OH) .
  • IR : Stretching frequencies near 1670 cm1^{-1} (C=O) and 3400 cm1^{-1} (-OH) validate the anthraquinone backbone .
  • UV-Vis : Absorption maxima at ~250–280 nm (π→π*) and ~400–450 nm (n→π*) indicate conjugation patterns .

Q. How does the hydroxyethyl group affect solubility and stability in aqueous vs. organic solvents?

The polar hydroxyethyl moiety enhances solubility in polar solvents (e.g., DMSO, ethanol) but reduces stability in acidic conditions due to potential esterification or dehydration. Stability studies using HPLC-MS show degradation peaks under pH < 3 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives for optoelectronic applications?

Density functional theory (DFT) calculates HOMO-LUMO gaps, revealing how substituents like hydroxyethyl alter electron affinity. For example, donor-acceptor systems with phenothiazine show reduced HOMO-LUMO gaps (~2.5 eV), enabling charge transfer in organic semiconductors . Time-dependent DFT (TDDFT) further models UV-Vis absorption spectra, correlating with experimental data .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for hydroxyethyl-substituted anthraquinones?

  • Dose-response profiling : Use MTT assays across multiple cell lines (e.g., MCF-7, Hep-G2) to identify cell-type specificity .
  • DNA-binding assays : Thermal denaturation and unwinding experiments quantify intercalation strength, which correlates with cytotoxicity (e.g., ΔTm_m > 10°C suggests strong binding) .
  • Metabolic stability : Incubate compounds with liver microsomes to assess if cytotoxicity differences arise from variable metabolism .

Q. How do substituent positions (e.g., 2- vs. 6-hydroxyethyl) influence DNA-binding modes of anthraquinone derivatives?

X-ray crystallography and molecular modeling reveal that 2-substituted derivatives bind DNA via dual groove occupation, with side chains extending into major/minor grooves. In contrast, 6-substituted analogs exhibit weaker binding due to steric hindrance from the anthraquinone core . Fluorescence quenching assays using ethidium bromide displacement further validate these trends .

Q. What methods optimize regioselective hydroxyethyl functionalization to avoid byproducts like di- or tri-substituted derivatives?

  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) with acetyl or tert-butoxycarbonyl (Boc) groups during alkylation .
  • Flow chemistry : Continuous reactors improve mixing and reduce over-substitution in multi-step reactions .
  • Kinetic monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress to halt at the mono-substituted stage .

Q. How can contradictory mutagenicity data for anthraquinone derivatives be addressed in preclinical studies?

  • Ames test variants : Use S. typhimurium TA1538 (frameshift-sensitive) and E. coli WP2uvrApKM101 (base-pair substitution-sensitive) to detect mutagenic mechanisms .
  • Metabolic activation : Include S9 liver homogenate to assess if metabolites (e.g., quinone methides) induce mutagenicity .
  • Comparative controls : Benchmark against mitoxantrone, a known mutagenic anthraquinone, to validate assay sensitivity .

Methodological Guidance

Q. Analytical Workflow for Contradictory Data

Replicate experiments under standardized conditions (solvent, temperature, cell line).

Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. thermal denaturation).

Computational docking to rationalize structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.